4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide
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Overview
Description
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core fused with a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide typically involves the cyclization of pyrimidine derivatives. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with thiomorpholine under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like phosphoryl trichloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrido[3,2-d]pyrimidine compounds.
Scientific Research Applications
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as FLT3 and CDK, which are targets in cancer therapy.
Biological Studies: The compound is used in studies related to its antiproliferative and antimicrobial activities.
Industrial Applications: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function and leading to the inhibition of cell proliferation . This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of kinases can prevent the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also have a fused heterocyclic ring system and are known for their anticancer properties.
Uniqueness
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide is unique due to the presence of the thiomorpholine ring fused with the pyrido[3,2-d]pyrimidine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H11ClN4O2S |
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Molecular Weight |
298.75 g/mol |
IUPAC Name |
4-(2-chloropyrido[3,2-d]pyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C11H11ClN4O2S/c12-11-14-8-2-1-3-13-9(8)10(15-11)16-4-6-19(17,18)7-5-16/h1-3H,4-7H2 |
InChI Key |
SKIYRDKDGPFSIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=NC(=NC3=C2N=CC=C3)Cl |
Origin of Product |
United States |
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